4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid

描述

Historical Context of Fluorinated Boronic Acids

Boronic acids have been integral to organic synthesis since their discovery over 150 years ago. The introduction of fluorine substituents marked a transformative advancement, driven by fluorine’s unique electronegativity and ability to modulate electronic properties. Early studies in the 1950s revealed that boronic acids form reversible esters with diols, laying the groundwork for molecular recognition applications. The development of the Suzuki-Miyaura coupling in 1979 further cemented their role in constructing biaryl systems, earning a Nobel Prize in 2010. Fluorinated derivatives emerged as critical tools due to their enhanced Lewis acidity and hydrolytic stability, enabling applications in catalysis, sensing, and medicinal chemistry.

Significance of 4-(Cyclopentyloxy)-2,3-Difluorophenylboronic Acid in Organic Chemistry

This compound exemplifies the synergy between fluorine substitution and boronic acid functionality. The cyclopentyloxy group enhances steric bulk and solubility, while ortho- and meta-fluorine atoms electronically activate the boronic acid for cross-coupling reactions. Its structure enables precise regioselectivity in Suzuki-Miyaura couplings, making it valuable for synthesizing complex pharmaceuticals and agrochemicals. Additionally, fluorine’s electron-withdrawing effects stabilize intermediates in radiofluorination protocols, as seen in positron emission tomography (PET) tracer synthesis.

Table 1: Key Applications of Fluorinated Boronic Acids

Chemical Classification and Nomenclature

IUPAC Name: (4-(Cyclopentyloxy)-2,3-difluorophenyl)boronic acid

Molecular Formula: C₁₁H₁₃BF₂O₃

Molecular Weight: 242.03 g/mol.

This compound belongs to the arylboronic acid family, characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group. It is further classified as a difluorinated ether due to the cyclopentyloxy moiety and two fluorine atoms at the 2- and 3-positions.

Structural Characteristics and Molecular Architecture

The molecule features a phenyl core with three distinct functional groups:

- Boronic Acid Group (-B(OH)₂): Positioned at the 1-position, this group participates in covalent interactions with diols and transmetalation in cross-coupling reactions.

- Fluorine Substituents: At the 2- and 3-positions, fluorine atoms induce electron-withdrawing effects, lowering the pKa of the boronic acid (estimated pKa ≈ 7.5–8.0).

- Cyclopentyloxy Ether (-O-Cyclopentyl): At the 4-position, this group enhances lipophilicity and steric shielding, reducing protodeboronation side reactions.

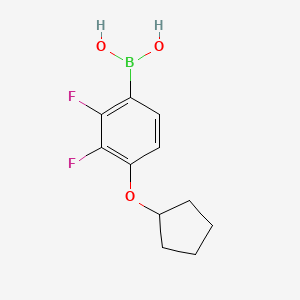

Figure 1: Molecular Structure

F

\

C₆H₃-B(OH)₂

/ \

F O-Cyclopentyl

Key Structural Insights:

- Intramolecular Hydrogen Bonding: The ortho-fluorine may form a weak hydrogen bond with the boronic acid hydroxyl, stabilizing the planar trigonal geometry.

- Crystallographic Data: Analogous fluorinated boronic acids exhibit bond lengths of 1.35–1.40 Å for B-O and 1.47–1.50 Å for C-F, consistent with sp² hybridization at boron.

Table 2: Comparative Acidity of Fluorinated Boronic Acids

| Compound | pKa | Effect of Fluorine Substituents |

|---|---|---|

| Phenylboronic Acid | 8.86 | Baseline |

| 2-Fluorophenylboronic Acid | 8.20 | Ortho-F increases acidity |

| 3,5-Difluorophenylboronic Acid | 7.45 | Meta-F enhances electron withdrawal |

| 4-(Cyclopentyloxy)-2,3-difluoro | ~7.8* | Combined steric and electronic effects |

*Estimated based on structural analogs.

属性

IUPAC Name |

(4-cyclopentyloxy-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF2O3/c13-10-8(12(15)16)5-6-9(11(10)14)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZDOQDFRSSUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC2CCCC2)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method involves the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Types of Reactions

4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted aromatic compounds.

科学研究应用

4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

作用机制

The mechanism of action of 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence boronic acid reactivity. Below is a comparative analysis:

Key Insight : Electron-withdrawing fluorine atoms enhance reactivity, while bulky cyclopentyloxy groups reduce reaction rates but improve selectivity .

Spectral Characteristics

Infrared (IR) spectroscopy reveals differences in hydrogen bonding and molecular interactions:

Key Insight : Fluorine substitution influences H-bonding patterns, affecting solubility and aggregation states .

Reactivity in Organic Transformations

- Suzuki-Miyaura Coupling : Electron-withdrawing fluorine atoms increase the electrophilicity of the boron atom, accelerating transmetallation. However, the cyclopentyloxy group’s steric bulk may necessitate optimized reaction conditions (e.g., higher temperatures or polar solvents) .

- Glycosylation Reactions : Evidence from 4-CF₃PhB(OH)₂ and 2,4-F₂PhB(OH)₂ shows electron-withdrawing groups improve yields by stabilizing intermediates. The cyclopentyloxy analog may exhibit similar trends but with steric limitations .

Stability and Handling

- Storage : Like 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid, the compound likely requires storage under inert atmospheres (N₂/Ar) at 2–8°C to prevent protodeboronation or oxidation .

- Solubility : Increased lipophilicity from the cyclopentyl group may reduce water solubility compared to smaller alkoxy analogs (e.g., 4-ethoxy or 4-methoxy derivatives) .

生物活性

4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid is an organoboron compound that has gained attention in various fields, particularly in organic chemistry and medicinal applications. This compound is characterized by its unique structure, which includes a cyclopentyloxy group and two fluorine atoms on a phenyl ring, along with a boronic acid functional group. Its biological activity is primarily linked to its potential uses in drug development, particularly in cancer therapy and as a biochemical tool.

The synthesis of 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid typically involves palladium-catalyzed reactions, such as Suzuki–Miyaura coupling. The general reaction conditions include the use of bases like potassium carbonate and palladium catalysts. This compound's unique structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution.

The biological activity of this compound can be attributed to its mechanism of action in biochemical pathways. Similar compounds have been studied for their interactions with biological targets such as enzymes and receptors.

Key Mechanisms:

- Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

- Oxidation : The boronic acid group can be oxidized to yield phenolic compounds, which have various biological activities.

- Nucleophilic Substitution : The fluorine atoms can engage in substitution reactions, potentially altering the biological activity of the compound.

Biological Activity

Research indicates that compounds similar to 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that related phenylboronic acids possess moderate antibacterial and antifungal activities against pathogens like Candida albicans and Escherichia coli .

Antimicrobial Activity:

- In Vitro Studies : Compounds with similar structures have shown varying degrees of inhibition against bacterial strains. For example, the Minimum Inhibitory Concentration (MIC) values for certain derivatives indicated effective antibacterial action .

- Potential Applications : Given its structure, 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid may be explored further for its potential use in boron neutron capture therapy (BNCT), targeting cancer cells while sparing healthy tissue .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of phenylboronic acids revealed that certain derivatives exhibited stronger inhibition against Aspergillus niger compared to standard treatments. The study utilized agar diffusion methods to assess the effectiveness of these compounds .

| Compound Name | MIC (µg/mL) | Activity Level |

|---|---|---|

| 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid | TBD | Moderate |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 100 | High |

| AN2690 (Tavaborole) | 50 | Very High |

Study 2: Molecular Docking

Molecular docking studies have been conducted to investigate the interaction between boronic acids and enzymes like leucyl-tRNA synthetase. These studies suggest that structural modifications can significantly influence binding affinity and biological activity .

常见问题

Q. What are the key synthetic strategies for preparing 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Fluorination : Directing fluorine atoms to the 2- and 3-positions via electrophilic aromatic substitution or halogen exchange.

Cyclopentyloxy Introduction : Nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to attach the cyclopentyloxy group at the 4-position.

Boronation : Miyaura borylation using palladium catalysts or directed ortho-metalation for boronic acid installation.

Key Considerations : Protect the boronic acid during synthesis (e.g., as a pinacol ester) to prevent degradation. Purification via recrystallization or chromatography is critical due to steric hindrance from the cyclopentyloxy group .

Q. How is the regiochemistry of fluorine and cyclopentyloxy substituents confirmed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR to distinguish fluorine environments and NMR for coupling patterns influenced by substituent positions.

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in structural studies of analogous difluorophenylboronic acids .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies mitigate steric hindrance from the cyclopentyloxy group in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium center and enhance turnover.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the sterically hindered boronic acid.

- Temperature Control : Elevated temperatures (80–100°C) accelerate coupling but may require inert atmospheres to prevent boronic acid oxidation.

- Pre-activation : Pre-mixing the boronic acid with bases (e.g., KCO) enhances reactivity .

Q. How do the fluorine substituents influence the electronic properties and reactivity of the boronic acid moiety?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms decrease electron density at the phenyl ring, potentially reducing boronic acid’s nucleophilicity. This can be quantified via Hammett substituent constants ().

- Ortho Effect : Fluorine at the 2-position may stabilize the boronate intermediate through partial negative charge delocalization. Computational studies (e.g., DFT) are recommended to map electron distribution .

Q. How do structural modifications (e.g., cyclopentyloxy vs. formyl groups) impact biological activity in boronic acid derivatives?

- Methodological Answer :

- Case Study Comparison : In analogs like 2,3-difluoro-4-formylphenylboronic acid, the formyl group enhances hydrogen bonding with biological targets (e.g., proteases). The cyclopentyloxy group may instead improve membrane permeability due to its lipophilicity.

- Activity Testing : Use enzyme inhibition assays (e.g., serine proteases) and cell-based models to compare IC values. Adjust substituents systematically to isolate steric vs. electronic contributions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies of structurally similar boronic acids?

- Methodological Answer :

- Variable Control : Replicate experiments under identical conditions (catalyst loading, solvent, temperature).

- Purity Assessment : Verify compound purity via HPLC or NMR, as impurities (e.g., boroxines) can skew reactivity.

- Substituent Effects : Compare analogs (e.g., 4-methoxy vs. cyclopentyloxy) to isolate steric/electronic influences. Cross-reference structural data (e.g., X-ray studies) to identify conformational differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。